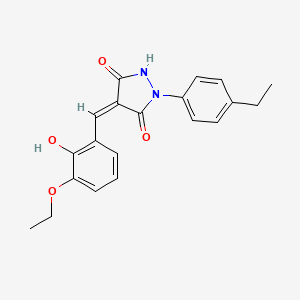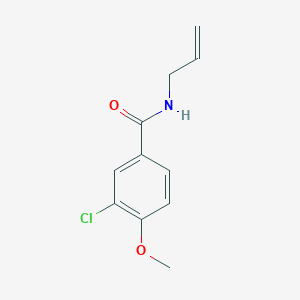
(5-methoxy-2-methyl-1-benzofuran-3-yl)(phenyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-methoxy-2-methyl-1-benzofuran-3-yl)(phenyl)methanol, also known as 5-MeO-MPM, is a novel psychoactive substance that belongs to the family of benzofuran compounds. This chemical has gained significant attention in recent years due to its potential therapeutic applications, particularly in the field of neuroscience.
Mecanismo De Acción
The exact mechanism of action of (5-methoxy-2-methyl-1-benzofuran-3-yl)(phenyl)methanol is not yet fully understood. However, it is believed to work by modulating the activity of certain neurotransmitters in the brain, such as dopamine and acetylcholine. It has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a crucial role in the growth and survival of neurons.
Biochemical and Physiological Effects:
In vitro studies have shown that (5-methoxy-2-methyl-1-benzofuran-3-yl)(phenyl)methanol can increase the viability of neurons and protect them from oxidative stress-induced damage. It has also been shown to increase the levels of BDNF in the hippocampus, which is a brain region involved in memory and learning. In vivo studies have shown that (5-methoxy-2-methyl-1-benzofuran-3-yl)(phenyl)methanol can enhance cognitive function and memory retention in rodents.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using (5-methoxy-2-methyl-1-benzofuran-3-yl)(phenyl)methanol in lab experiments is its potential therapeutic applications in the field of neuroscience. Additionally, it has shown to have low toxicity and high selectivity for certain neurotransmitter receptors. However, one of the limitations of using (5-methoxy-2-methyl-1-benzofuran-3-yl)(phenyl)methanol in lab experiments is its limited availability and high cost.
Direcciones Futuras
In the future, further studies are needed to fully understand the mechanism of action of (5-methoxy-2-methyl-1-benzofuran-3-yl)(phenyl)methanol and its potential therapeutic applications in the field of neuroscience. Additionally, more research is needed to determine the long-term effects and safety of using this compound. Furthermore, studies on the pharmacokinetics and pharmacodynamics of (5-methoxy-2-methyl-1-benzofuran-3-yl)(phenyl)methanol will help in the development of effective therapeutic interventions for neurodegenerative diseases and cognitive disorders.
In conclusion, (5-methoxy-2-methyl-1-benzofuran-3-yl)(phenyl)methanol is a novel psychoactive substance that has gained significant attention in recent years due to its potential therapeutic applications in the field of neuroscience. The synthesis method of (5-methoxy-2-methyl-1-benzofuran-3-yl)(phenyl)methanol involves several steps, and the purity of the synthesized compound can be confirmed using analytical techniques such as NMR spectroscopy and HPLC. (5-methoxy-2-methyl-1-benzofuran-3-yl)(phenyl)methanol has been shown to have neuroprotective and neurotrophic effects, enhance cognitive function, and memory retention. However, further studies are needed to fully understand the mechanism of action and potential therapeutic applications of this compound.
Métodos De Síntesis
The synthesis of (5-methoxy-2-methyl-1-benzofuran-3-yl)(phenyl)methanol involves the reaction of 5-Methoxy-2-methylbenzofuran-3-carboxylic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with phenylmagnesium bromide. The final product is obtained by the reduction of the resulting ketone with sodium borohydride. The purity of the synthesized compound can be confirmed using analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Aplicaciones Científicas De Investigación
(5-methoxy-2-methyl-1-benzofuran-3-yl)(phenyl)methanol has been studied for its potential therapeutic applications in the field of neuroscience. It has been shown to have neuroprotective and neurotrophic effects, which can help in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, (5-methoxy-2-methyl-1-benzofuran-3-yl)(phenyl)methanol has been shown to enhance cognitive function and memory retention, making it a potential candidate for the treatment of cognitive disorders such as dementia and attention deficit hyperactivity disorder (ADHD).
Propiedades
IUPAC Name |
(5-methoxy-2-methyl-1-benzofuran-3-yl)-phenylmethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O3/c1-11-16(17(18)12-6-4-3-5-7-12)14-10-13(19-2)8-9-15(14)20-11/h3-10,17-18H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGJZWKJCGVFORX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C=CC(=C2)OC)C(C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(2-methoxyethyl)-4-{[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B5149142.png)
![ethyl 4-[3-acetyl-4-hydroxy-2-(3-nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]benzoate](/img/structure/B5149147.png)

![N-{2-[4-({[2-(4-chlorophenyl)ethyl]amino}sulfonyl)phenyl]ethyl}acetamide](/img/structure/B5149154.png)

![1,1'-[1,5-pentanediylbis(oxy)]bis(2-fluorobenzene)](/img/structure/B5149161.png)
![3-[2-(benzyloxy)phenyl]-2-[(4-methylphenyl)sulfonyl]acrylonitrile](/img/structure/B5149162.png)
![4-{[4-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-1-piperazinyl]methyl}-2,6-dimethoxyphenol](/img/structure/B5149166.png)

![1-[(4-tert-butylcyclohexyl)oxy]-3-(4-morpholinyl)-2-propanol hydrochloride](/img/structure/B5149178.png)
![ethyl 4-[4-(3-methoxy-4-propoxybenzylidene)-3,5-dioxo-1-pyrazolidinyl]benzoate](/img/structure/B5149185.png)
![5-[(3-bromobenzoyl)amino]-2-(methylamino)-1,3-thiazole-4-carboxamide](/img/structure/B5149186.png)
![2-{2-[(2-hydroxyethyl)amino]-1H-benzimidazol-1-yl}-1-(4-methylphenyl)ethanone hydrobromide](/img/structure/B5149192.png)